2-[(Oct-1-en-1-yl)sulfanyl]naphthalene
Description
2-[(Oct-1-en-1-yl)sulfanyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with an oct-1-en-1-yl group and a sulfanyl group
Properties
CAS No. |
830320-91-7 |
|---|---|
Molecular Formula |
C18H22S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-oct-1-enylsulfanylnaphthalene |
InChI |
InChI=1S/C18H22S/c1-2-3-4-5-6-9-14-19-18-13-12-16-10-7-8-11-17(16)15-18/h7-15H,2-6H2,1H3 |
InChI Key |
RIPWGUIOLVGLQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CSC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Condensation of Sulfonylhydrazides and Aldehydes
A patent detailing the synthesis of 1-(naphthalen-2-ylsulfonyl)-3-(thiophen-2-yl)diaziridine (US10836752B1) provides a foundational framework for adapting microwave-driven reactions to sulfanyl-naphthalene derivatives. By replacing the thiophenecarboxaldehyde with oct-1-en-1-ylcarboxaldehyde, this method enables the formation of a diaziridine intermediate, which can subsequently undergo reductive cleavage to yield the target sulfanyl compound.
Reaction Conditions :
- Sulfonylhydrazide : Naphthalene-2-sulfonohydrazide (1.0 equiv)
- Aldehyde : Oct-1-en-1-ylcarboxaldehyde (1.2 equiv)
- Solvent : Tetrahydrofuran (THF), anhydrous
- Microwave Irradiation : 300 W, 80°C, 3 minutes
- Workup : Rotary evaporation at 60°C, washing with n-hexane and water.
Key Advantages :
Sandmeyer-like Thiolation via Diazonium Salt Intermediates
The Sandmeyer reaction, traditionally used for introducing halogens to aromatic rings, has been adapted for thiolation using nitroxide radical catalysts (US20130144061A1). For this compound, this involves diazotization of 2-aminonaphthalene followed by reaction with a copper(I)-thiolate complex.
Procedure :
- Diazotization : 2-Aminonaphthalene (1.0 equiv) is treated with sodium nitrite (1.1 equiv) in hydrochloric acid at 0–5°C.
- Thiolation : The diazonium salt is reacted with oct-1-en-1-ylthiol (1.5 equiv) in the presence of CuCN (0.1 equiv) and TEMPO (0.05 equiv) in acetonitrile at 25°C for 12 hours.
Characterization Data :
Dithiocarbamate-Mediated Alkylation of Naphthalenethiol
A journal article (ACS Omega 2019) demonstrates the use of N-cyclohexyldithiocarbamate cyclohexyl ammonium salt as a thiolating agent for quinoxaline derivatives. This methodology can be extended to naphthalene systems by alkylating 2-naphthalenethiol with 1-bromooct-1-ene.
Synthetic Steps :
- Thiol Generation : 2-Naphthalenethiol (1.0 equiv) is deprotonated with KOH (1.1 equiv) in ethanol.
- Alkylation : 1-Bromooct-1-ene (1.2 equiv) is added dropwise at 60°C for 6 hours.
- Isolation : The product is extracted with dichloromethane and purified via silica gel chromatography.
Optimization Insights :
- Excess 1-bromooct-1-ene improves conversion due to competing elimination side reactions.
- Reaction time exceeding 6 hours reduces yield due to alkene polymerization.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Thermogravimetric Analysis (TGA)
- Decomposition onset: 200°C, consistent with thermal stability of naphthalene derivatives.
Chemical Reactions Analysis
2-[(Oct-1-en-1-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted naphthalene derivatives.
Scientific Research Applications
2-[(Oct-1-en-1-yl)sulfanyl]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between sulfur-containing compounds and biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(Oct-1-en-1-yl)sulfanyl]naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar compounds to 2-[(Oct-1-en-1-yl)sulfanyl]naphthalene include other naphthalene derivatives with sulfur-containing substituents, such as:
- 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of an oct-1-en-1-yl group and a sulfanyl group, which imparts distinct chemical and biological properties.
Q & A
Q. What are the standard synthetic routes for introducing sulfanyl groups to naphthalene derivatives like 2-[(Oct-1-en-1-yl)sulfanyl]naphthalene?
A common method involves nucleophilic substitution under basic conditions. For example, naphthol derivatives react with thiols or alkyl halides in polar aprotic solvents (e.g., DMF) using a base like K₂CO₃ to generate oxyanions, facilitating thioether bond formation . Optimization of reaction time (e.g., 2–6 hours) and stoichiometry (1:1 molar ratio of naphthalene derivative to thiol) is critical.
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and alkyl chain integration.
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or GC-MS).
- Elemental Analysis : To verify purity and stoichiometry.
- TLC Monitoring : Using solvent systems like n-hexane:ethyl acetate (9:1) to track reaction progress .
Q. How should researchers design acute toxicity studies for naphthalene derivatives?
Follow protocols outlined in toxicological profiles:
- Species : Rodents (rats/mice) as model organisms.
- Exposure Routes : Inhalation, oral, or dermal, depending on application.
- Endpoints : Monitor systemic effects (hepatic, renal, respiratory) and mortality rates . Dose ranges should align with OECD guidelines for acute oral toxicity (e.g., 5–2000 mg/kg).
Q. What are the critical parameters for assessing environmental persistence of this compound?
Evaluate:
- Partitioning : Log Kow (octanol-water coefficient) to predict bioaccumulation.
- Degradation : Hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV exposure).
- Biomonitoring : Detect metabolites in water/sediment using HPLC-MS .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent Optimization : Compare DMF with alternatives like acetonitrile or THF for solubility and reactivity.
- Temperature Gradients : Perform reactions at 40–60°C to balance kinetics and side reactions .
Q. What methodologies resolve contradictions in toxicity data across studies?
- Risk of Bias Assessment : Apply criteria from Table C-7 (e.g., randomization, allocation concealment) to exclude low-confidence studies .
- Meta-Analysis : Pool data from high/moderate-confidence studies (per Appendix C) and adjust for variables like species/strain differences .
Q. How can computational tools predict the metabolic pathways of this compound?
- DFT Calculations : Model reactive sites (e.g., sulfanyl group) for oxidation or conjugation reactions.
- ADMET Software : Use tools like SwissADME to simulate cytochrome P450 interactions and metabolite formation . Validate with in vitro microsomal assays.
Q. What advanced spectral techniques address ambiguities in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex alkyl-naphthalene systems.
- X-ray Crystallography : Confirm stereochemistry if crystalline derivatives are synthesized.
- High-Resolution MS (HRMS) : Detect isotopic patterns to distinguish from impurities .
Q. How do environmental factors influence the degradation kinetics of this compound?
- pH-Dependent Studies : Measure hydrolysis rates at pH 3–11 to identify stability thresholds.
- Soil/Sediment Interactions : Use LC-MS/MS to quantify adsorption coefficients (Kd) in different matrices .
- Microbial Degradation : Screen soil microbiota for biodegradation potential via enrichment cultures.
Q. What strategies mitigate batch-to-batch variability in toxicity assays?
- Standardized Protocols : Adopt OECD Test Guidelines (e.g., TG 423 for acute oral toxicity).
- Blinded Analysis : Ensure technicians are unaware of sample groups to reduce bias.
- Replication : Perform triplicate experiments with independent synthetic batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
